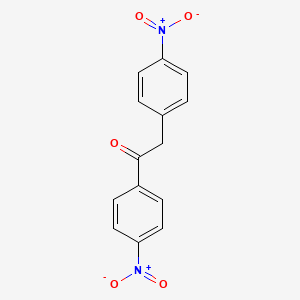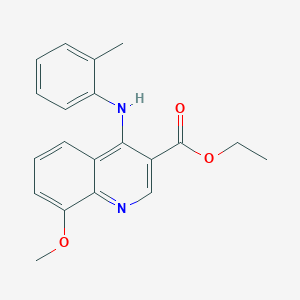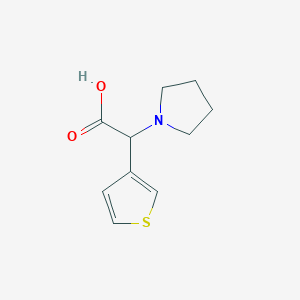
(4-(5-formyl-1H-pyrazol-3-yl)-phenyl)-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(5-formyl-1H-pyrazol-3-yl)-phenyl)-carbamic acid tert-butyl ester: is an organic compound that features a pyrazole ring substituted with a formyl group and a phenyl ring attached to a carbamic acid tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-formyl-1H-pyrazol-3-yl)-phenyl)-carbamic acid tert-butyl ester typically involves multi-step organic reactionsThe phenyl ring is then attached through a coupling reaction, and the final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-(5-formyl-1H-pyrazol-3-yl)-phenyl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of (4-(5-formyl-1H-pyrazol-3-yl)-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl ring and pyrazole moiety can engage in π-π interactions and hydrogen bonding, stabilizing the compound within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Trimethoxyphenylsilane: Used in the synthesis of silane coupling agents.
Uniqueness
What sets (4-(5-formyl-1H-pyrazol-3-yl)-phenyl)-carbamic acid tert-butyl ester apart is its combination of a formyl group, pyrazole ring, and phenyl ring with a carbamic acid ester. This unique structure provides a versatile platform for chemical modifications and interactions, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C15H17N3O3 |
|---|---|
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(5-formyl-1H-pyrazol-3-yl)phenyl]carbamate |
InChI |
InChI=1S/C15H17N3O3/c1-15(2,3)21-14(20)16-11-6-4-10(5-7-11)13-8-12(9-19)17-18-13/h4-9H,1-3H3,(H,16,20)(H,17,18) |
Clave InChI |
SZLZKUCHVRGUFK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NNC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro-[6,6-dichlorobicyclo[3.1.0]hexane-2,2'-[1,3]dioxolane]](/img/structure/B8338361.png)

![Sodium thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B8338383.png)
![4-[3-Fluoro-5-[[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B8338395.png)







![1-[3-(Difluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B8338453.png)

![2-Methyl-bicyclo[3.2.0]hept-2-en-7-one](/img/structure/B8338464.png)
